molecular formula C17H20F2N4O3S B580123 (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine CAS No. 1443380-88-8

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine

Cat. No.: B580123
CAS No.: 1443380-88-8
M. Wt: 398.429
InChI Key: MKMPWKUAHLTIBJ-MJEQTWJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine is a structurally complex molecule featuring a tetrahydropyran core substituted with a 2,5-difluorophenyl group and a methylsulfonyl-pyrrolopyrazolyl moiety. Its stereochemistry (2S,3R,5S) is critical for its biological activity, as evidenced by related analogs in the literature . This compound belongs to a class of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are therapeutic targets for type 2 diabetes due to their role in glucose metabolism regulation . The methylsulfonyl group enhances metabolic stability, while the difluorophenyl substituent contributes to target binding affinity .

Properties

IUPAC Name

(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-MJEQTWJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@H]3C[C@H]([C@@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine Each step requires specific reagents and conditions, such as palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their pharmacological properties:

Compound Key Structural Differences Biological Activity Selectivity (DPP-IV vs. DPP-8/9) References
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5-yl)tetrahydro-2H-pyran-3-amine Reference compound with 2,5-difluorophenyl and methylsulfonyl groups; (2S,3R,5S) stereochemistry. Potent DPP-IV inhibition (IC₅₀ < 10 nM); high metabolic stability in human liver microsomes. >1000-fold selectivity
(2R,3S,5R)-2-(2,4,5-Trifluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5-yl)tetrahydro-2H-pyran-3-amine Trifluorophenyl substitution at C2; (2R,3S,5R) stereochemistry. Enhanced DPP-IV binding (IC₅₀ ~5 nM) but reduced solubility due to increased hydrophobicity. ~500-fold selectivity
(2R,3S,5S)-2-(2,5-Difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydro-2H-pyran-3-amine dichloride Dichloride salt form; lacks methylsulfonyl group. Moderate DPP-IV inhibition (IC₅₀ ~50 nM); improved aqueous solubility but shorter plasma half-life. >500-fold selectivity
5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Simplified pyrazole core without tetrahydropyran; trifluoromethylphenyl substituent. Weak DPP-IV activity (IC₅₀ > 1 μM); off-target activity against kinases. Not reported
tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate Boc-protected amine; lacks fluorophenyl and methylsulfonyl groups. Inactive against DPP-IV; used as a synthetic intermediate in analog preparation. N/A

Key Findings:

Stereochemistry Matters : The (2S,3R,5S) configuration in the target compound optimizes DPP-IV binding compared to (2R,3S,5R) analogs, which show reduced solubility .

Substituent Effects :

  • Fluorophenyl Groups : The 2,5-difluorophenyl group balances lipophilicity and target affinity. Trifluorophenyl analogs (e.g., ) increase potency but compromise solubility .
  • Methylsulfonyl vs. Unsubstituted Pyrrolopyrazole : Methylsulfonyl enhances metabolic stability by reducing oxidative metabolism in the liver .

Salt Forms : Dichloride salts () improve solubility but require higher dosing frequencies due to faster clearance .

Selectivity : All DPP-IV inhibitors in this class exhibit >500-fold selectivity over related proteases (DPP-8/9), minimizing off-target effects .

Biological Activity

The compound designated as (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine (CAS Number: 1443380-88-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F2N4O3SC_{17}H_{20}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 398.43 g/mol. The structure features a tetrahydropyran core substituted with a difluorophenyl group and a methylsulfonyl-pyrrolo[3,4-c]pyrazole moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. For instance:

  • Mechanism of Action : Pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are pivotal in cancer cell proliferation and survival .
  • Case Study : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of melanoma by targeting the MAPK signaling pathway.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects:

  • In vitro Studies : Several studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Clinical Relevance : In animal models of inflammation, compounds with similar structures have shown reduced paw edema and inflammatory markers in serum.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented:

  • Broad Spectrum : Research indicates that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Specific Findings : For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the difluorophenyl group enhances lipophilicity and may improve cellular uptake. Meanwhile, the methylsulfonyl group contributes to solubility and bioavailability.
  • Modification Potential : Structural modifications at the pyran or pyrazole rings could lead to increased potency or selectivity against specific targets.

Data Tables

Biological ActivityMechanismReferences
AntitumorInhibition of BRAF(V600E), Aurora-A kinase
Anti-inflammatoryInhibition of cytokine production
AntimicrobialInhibition of bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.